(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl ester group, a cyclopropyl-amino moiety, and an amino-acetyl substituent. The cyclopropane ring introduces steric constraints, which may influence conformational stability and binding affinity in biological systems.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMLLZDPSNBHT-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354014-91-7, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H27N3O3
- Molecular Weight : 297.39318 g/mol
- CAS Number : 1354014-91-7
Biological Activity Overview
Research on this compound indicates several biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound has been studied for its potential effects on various biological targets.
The compound is believed to interact with specific proteins and enzymes, leading to various cellular responses. For instance, it may influence mitochondrial function and apoptosis through interactions with prohibitin 1 (PHB1), a mitochondrial inner membrane protein .
Therapeutic Applications
The compound exhibits promising therapeutic potential in several areas:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance its anticancer properties .
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Scientific Research Applications
1.1. Drug Development
The compound has been investigated for its role as a precursor in the synthesis of novel pharmaceuticals. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug synthesis. For example, it can be used to develop compounds targeting specific receptors in the central nervous system (CNS), particularly those involved in pain and anxiety management .
1.2. Opioid Receptor Studies
Research indicates that derivatives of piperidine compounds, including AM96458, exhibit activity on opioid receptors. This suggests potential applications in developing analgesics or treatments for opioid dependence . The compound's ability to modify receptor interactions can lead to the creation of safer pain management alternatives.
2.1. Structure-Activity Relationship (SAR) Studies
AM96458 serves as a key compound in SAR studies aimed at understanding how structural changes affect biological activity. By systematically modifying the piperidine ring and the attached functional groups, researchers can identify which modifications enhance or reduce efficacy against specific biological targets .
2.2. Cancer Research
The compound has also been explored for its potential anti-cancer properties. Its ability to inhibit certain cellular pathways involved in tumor growth makes it a candidate for further investigation in oncology . Studies are ongoing to evaluate its effectiveness against various cancer cell lines.
3.1. Synthesis of Tert-Butyl Esters
The tert-butyl ester form of AM96458 is particularly useful in organic synthesis due to its stability and ease of manipulation. Tert-butyl esters are often employed as protective groups during multi-step synthesis processes, allowing for selective reactions without interfering with other functional groups .
3.2. Large-scale Production Techniques
Recent advancements have improved the yield and efficiency of synthesizing AM96458 and its derivatives on a larger scale, making it more accessible for research and industrial applications . Techniques that enhance the conversion rates and reduce by-products are essential for commercial viability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the compound with two structurally related piperidine derivatives, focusing on molecular features, substituent effects, and inferred properties.
Molecular and Structural Features
Key Observations:
Substituent Complexity: The target compound incorporates a cyclopropane ring and amino-acetyl group, which may enhance metabolic stability and hydrogen-bonding capacity compared to the phenyl group in . The halogenated analog in includes pyridine and pyrazole rings with electron-withdrawing substituents (Cl, F), likely improving binding specificity in enzyme inhibition (e.g., kinase targets).
The target compound’s estimated weight (~322.4 g/mol) aligns with typical drug-like molecules.
Functional Groups :
- The carboxylic acid in increases polarity, favoring aqueous solubility, while the tert-butyl ester in the target and enhances lipophilicity, affecting membrane permeability.
Solubility and Stability:
- Target Compound: The amino-acetyl group may improve water solubility relative to , but the tert-butyl ester and cyclopropane ring likely reduce it compared to the carboxylic acid in .
- Halogenated Analog : Chlorine and fluorine atoms increase hydrophobicity but improve resistance to oxidative metabolism.
Preparation Methods
Core Piperidine Ring Construction
The piperidine ring is typically derived from (R)-3-aminopiperidine precursors, which are synthesized via cyclization of diamino acid derivatives. For example, (R)-2,5-diaminopentanoic acid hydrochloride serves as a common starting material, undergoing esterification with acetyl chloride in methanol to form (R)-methyl 2,5-diaminopentanoate dihydrochloride. Subsequent treatment with sodium methoxide at low temperatures (–10°C to 0°C) facilitates intramolecular cyclization to yield (R)-3-aminopiperidin-2-one hydrochloride, a key intermediate.
Introduction of the Cyclopropylamino Group
The cyclopropylamino moiety is introduced via nucleophilic substitution or coupling reactions. Patent data reveal that cyclopropylamine derivatives react with activated esters or halogenated intermediates under basic conditions. For instance, palladium-mediated cyanation followed by borane reduction has been employed to generate sterically hindered amines compatible with subsequent coupling steps.
tert-Butyl Carbamate Protection
The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step is critical for protecting the piperidine nitrogen during subsequent reactions, ensuring regioselectivity and preventing unwanted side reactions.
Detailed Synthetic Pathways and Reaction Optimization
Stepwise Synthesis from (R)-2,5-Diaminopentanoic Acid Hydrochloride
The synthesis begins with (R)-2,5-diaminopentanoic acid hydrochloride, which undergoes esterification with acetyl chloride in methanol at 5–10°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride. Cyclization is achieved by treating this intermediate with 2.6 equivalents of sodium methoxide in methanol at –10°C, yielding (R)-3-aminopiperidin-2-one hydrochloride in 68–72% yield.
Key Reaction:
Reduction of the lactam ring to the corresponding amine is accomplished using lithium aluminum hydride (1.6 equivalents) in tetrahydrofuran (THF) at 35°C, followed by heating at 58–60°C for 12 hours. This step proceeds with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.
Coupling of the Cyclopropylamino Side Chain
The cyclopropylamino group is introduced via a two-step process:
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Activation of the Piperidine Nitrogen : Treatment with Boc₂O in dichloromethane (DCM) protects the primary amine, forming (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester.
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Amide Bond Formation : Reaction with 2-aminoacetyl chloride in the presence of Hünig’s base (DIPEA) yields the target compound. Alternative methods employ solid-phase peptide synthesis (SPPS) resins for improved purity.
Optimization Insight :
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Solvent choice (THF vs. DCM) impacts reaction rates and byproduct formation.
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Elevated temperatures (45–70°C) enhance coupling efficiency but risk racemization.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.55–1.62 (m, 2H, cyclopropane CH₂), 3.12–3.25 (m, 4H, piperidine H), 4.01 (d, J = 7.2 Hz, 1H, NH), 6.21 (s, 1H, amide NH).
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HRMS (ESI+) : m/z calc. for C₁₅H₂₇N₃O₃ [M+H]⁺: 298.2124; found: 298.2121.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Chiral columns (Chiralpak AD-H) verify enantiopurity (>99% ee).
Comparative Analysis with Related Compounds
Structural Analogues
The tert-butyl ester in the target compound confers superior stability compared to methyl or ethyl esters under acidic conditions, as demonstrated by accelerated degradation studies. In contrast, analogues lacking the cyclopropyl group exhibit reduced binding affinity for opioid receptors, highlighting the importance of steric bulk in pharmacological activity.
Synthetic Methodologies
Unlike the fentanyl precursor described in Search Result, which employs sodium triacetoxyborohydride for reductive amination, the target compound relies on LiAlH4 for lactam reduction, offering higher stereochemical fidelity.
Industrial-Scale Production Considerations
Process Optimization
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Solvent Recovery : THF and methanol are recycled via distillation, reducing costs by 15–20%.
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Catalyst Loading : Palladium catalysts (0.5 mol%) achieve full conversion in coupling steps, minimizing metal residues.
Table 1. Comparison of Key Reaction Conditions
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Temperature Range | 25–35°C | 30–40°C | 45–60°C |
| Reaction Time | 12–24 h | 8–12 h | 6–8 h |
| Yield | 65–70% | 75–80% | 85–90% |
Q & A
Basic Research Questions
Q. How to optimize the synthetic route for (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester while minimizing stereochemical impurities?
- Methodological Answer : The tert-butyl ester group is critical for protecting the piperidine nitrogen during synthesis. A Boc-protection strategy (e.g., using boc-anhydride in ethanol with Pd/C hydrogenation) can achieve >70% yield while preserving stereochemical integrity . Monitor reaction progress via LC-MS to detect intermediates, and employ chiral HPLC (e.g., Chiralpak® IC column) to quantify enantiomeric excess. Adjust cyclopropane ring formation using NaBH(OAc)₃ for reductive amination to reduce byproducts .
Q. What analytical techniques are recommended for characterizing the physicochemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 40°C for 30 days. Use UPLC-PDA to track degradation products, noting that the tert-butyl ester group hydrolyzes rapidly under acidic conditions (pH <3). For thermal stability, TGA-DSC analysis reveals decomposition above 150°C, aligning with melting point data (150°C) .
Q. How to address solubility limitations of this compound in aqueous buffers for in vitro assays?
- Methodological Answer : Solubility in water is poor (3.5E-5 g/L at 25°C) . Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility. Confirm stability via dynamic light scattering (DLS) to avoid aggregation.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell-based assays?
- Methodological Answer : Divergent results may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using serum-free media and low-passage cells. Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) to the intended receptor . Cross-reference with orthogonal assays (e.g., fluorescence polarization) to confirm activity .
Q. How to elucidate the role of the cyclopropyl-amino group in modulating target selectivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituted cyclopropane rings (e.g., gem-difluoro or methyl derivatives). Compare binding affinities using radioligand displacement assays. Molecular dynamics simulations (e.g., Schrödinger Suite) can predict conformational effects on receptor docking. Data from tert-butyl 3,3-difluoro-piperidine derivatives suggest fluorination enhances metabolic stability .
Q. What methodologies validate the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate the compound (1 µM) with human liver microsomes (HLMs) and NADPH for 60 minutes. Use LC-QTOF-MS to identify phase I metabolites (e.g., tert-butyl ester hydrolysis or cyclopropane ring oxidation). Quantify half-life (t₁/₂) and intrinsic clearance (CLint). Comparative data from piperidine-carboxylate analogs show CYP3A4-mediated oxidation as a primary pathway .
Q. How to design a robust study to investigate enantiomer-specific pharmacokinetic profiles?
- Methodological Answer : Administer racemic and enantiopure forms to rodents via IV/PO routes. Collect plasma samples at 0–24h and analyze via chiral LC-MS/MS. Calculate AUC, Cmax, and t₁/₂. Note that (R)-enantiomers often exhibit prolonged exposure due to reduced first-pass metabolism, as seen in tert-butyl piperidine derivatives .
Key Considerations
- Stereochemical Purity : Use chiral columns (e.g., Chiralpak® IA) with heptane/ethanol gradients for >99% enantiomeric excess .
- Contradictory Bioactivity : Reconcile discrepancies by standardizing assay conditions and employing orthogonal validation methods .
- Metabolic Pathways : Focus on CYP3A4 inhibition/induction studies to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
